

reconstitution and storage protocols for HIV-1 inhibitor-71

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Compound of Interest

Compound Name: *HIV-1 inhibitor-71*

Cat. No.: *B15564716*

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Application Notes and Protocols for HIV-1 Inhibitor-71

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Introduction

HIV-1 Inhibitor-71 is a small molecule compound identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. These application notes provide detailed protocols for the reconstitution, storage, and handling of **HIV-1 Inhibitor-71** for use in in vitro research applications. The primary mechanism of action for many inhibitors of this class involves the competitive inhibition of the HIV-1 protease, an enzyme critical for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.^{[1][2][3]} Disruption of this process results in the production of immature, non-infectious virions.^[1]

Chemical Properties and Data

Quantitative data for **HIV-1 Inhibitor-71** (CAS: 2762922-66-5) are summarized in the table below. Please note that some physical properties are predicted values.

Property	Value	Reference
CAS Number	2762922-66-5	[4]
Molecular Formula	C ₁₂ H ₁₄ CIN ₃ O	[4]
Molecular Weight	251.71 g/mol	[4]
Predicted Boiling Point	340.114 ± 44.00 °C (at 760 Torr)	[4]
Predicted Density	1.259 ± 0.14 g/cm ³	[4]
Purity	Typically ≥98% (Verify with supplier's Certificate of Analysis)	
Appearance	Crystalline solid or powder	

Reconstitution and Storage Protocols

Proper reconstitution and storage are critical to maintaining the stability and activity of **HIV-1 Inhibitor-71**. The following protocols are based on best practices for similar small molecule inhibitors, such as other HIV protease inhibitors.[\[5\]](#)[\[6\]](#)

Materials Required

- **HIV-1 Inhibitor-71** (lyophilized powder)
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
- Sterile polypropylene tubes
- Pipettes and sterile, disposable tips

Reconstitution Protocol

It is recommended to prepare a concentrated stock solution in an organic solvent.

- Equilibrate the Vial: Before opening, allow the vial of lyophilized **HIV-1 Inhibitor-71** to warm to room temperature for 15-20 minutes. This prevents moisture condensation inside the vial.

- Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 251.71):
 - Volume (L) = (Mass (g) / Molecular Weight (g/mol)) / Molarity (mol/L)
 - Volume (μ L) = (0.001 g / 251.71 g/mol) / (0.010 mol/L) * 1,000,000 μ L/L \approx 397.3 μ L
 - Carefully add 397.3 μ L of anhydrous DMSO to the vial.
- Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

Storage Protocols

Solution Type	Storage Temperature	Shelf Life	Notes
Lyophilized Powder	-20°C	≥ 4 years (as specified by supplier)	Store in a desiccator to prevent moisture absorption. Protect from light.
Concentrated Stock Solution (in DMSO)	-20°C	Up to 6 months	Ensure aliquots are tightly sealed to prevent solvent evaporation and moisture absorption. Avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended.
Aqueous Working Solutions	2-8°C	Not recommended for storage (> 1 day)	HIV-1 inhibitors often have poor aqueous solubility and stability. [5][6] It is strongly advised to prepare fresh working dilutions from the DMSO stock solution immediately before each experiment. Discard any unused aqueous solution.

Experimental Protocols

Below is a general protocol for an in vitro HIV-1 protease inhibitor screening assay. This serves as a starting point and should be optimized for specific experimental conditions.

HIV-1 Protease Fluorometric Assay

This assay measures the ability of **HIV-1 Inhibitor-71** to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

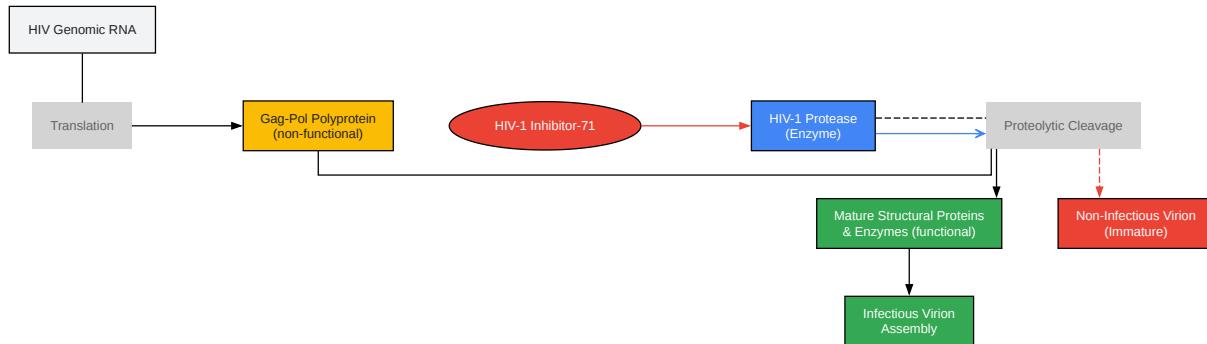
- Recombinant HIV-1 Protease
- HIV-1 Protease fluorogenic substrate
- Assay Buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol)[7]
- **HIV-1 Inhibitor-71** stock solution (in DMSO)
- Positive Control Inhibitor (e.g., Pepstatin A)[8]
- 96-well black microplate, suitable for fluorescence measurements
- Fluorescence microplate reader

Procedure:

- Prepare Working Solutions:
 - Dilute the **HIV-1 Inhibitor-71** stock solution to the desired test concentrations using Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically $\leq 1\%$) to avoid solvent effects.
 - Prepare a positive control inhibitor solution (e.g., Pepstatin A).
 - Prepare a "No Inhibitor" control containing only Assay Buffer and the equivalent concentration of DMSO.
 - Dilute the HIV-1 Protease enzyme in cold Assay Buffer to the working concentration recommended by the supplier.
 - Dilute the fluorogenic substrate in Assay Buffer to its working concentration.
- Assay Plate Setup:

- Add 10 µL of the diluted test compounds (**HIV-1 Inhibitor-71**), positive control, or "No Inhibitor" control to the appropriate wells of the 96-well plate.
- Add 80 µL of the diluted HIV-1 Protease solution to all wells.
- Mix gently and pre-incubate the plate at room temperature for 15 minutes, protected from light.[8]
- Initiate Reaction:
 - Add 10 µL of the diluted substrate solution to all wells to start the reaction.
- Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm, depending on the substrate) in kinetic mode, taking readings every 1-2 minutes for 60-180 minutes.[8][9]
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Determine the percent inhibition for each concentration of **HIV-1 Inhibitor-71** using the formula: % Inhibition = $[1 - (\text{Rate}_{\text{inhibitor}} / \text{Rate}_{\text{no inhibitor}})] * 100$
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations



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Caption: Mechanism of action for an HIV-1 Protease Inhibitor.



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Caption: Recommended experimental workflow for **HIV-1 Inhibitor-71**.

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